molecular formula C3H3Cl2F3 B1294778 3,3-Dichloro-1,1,1-trifluoropropane CAS No. 460-69-5

3,3-Dichloro-1,1,1-trifluoropropane

Cat. No.: B1294778
CAS No.: 460-69-5
M. Wt: 166.95 g/mol
InChI Key: PLTIOZOVDUUXDQ-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1-trifluoropropane is an organofluorine compound with the molecular formula C3H3Cl2F3. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure makes it a compound of interest in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dichloro-1,1,1-trifluoropropane can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoropropane with chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors where 1,1,1-trifluoropropane is continuously fed into the reactor along with chlorine gas. The reaction is catalyzed by a suitable catalyst, such as iron chloride, and the product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form 3-chloro-1,1,1-trifluoropropane.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 3-hydroxy-1,1,1-trifluoropropane and 3-amino-1,1,1-trifluoropropane.

    Reduction Reactions: The major product is 3-chloro-1,1,1-trifluoropropane.

    Oxidation Reactions: Products include 3,3-dichloro-1,1,1-trifluoropropanoic acid and other oxidized derivatives.

Scientific Research Applications

3,3-Dichloro-1,1,1-trifluoropropane has several scientific research applications, including:

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that require fluorinated compounds.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1,1,1-trifluoropropane involves its interaction with various molecular targets, including enzymes and proteins. The presence of chlorine and fluorine atoms allows it to form strong bonds with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoropropane: Lacks the chlorine atoms present in 3,3-Dichloro-1,1,1-trifluoropropane.

    3-Chloro-1,1,1-trifluoropropane: Contains only one chlorine atom compared to two in this compound.

    3,3-Dichloro-1,1-difluoropropane: Contains one less fluorine atom compared to this compound.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical properties. The combination of these halogens allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one or more of these atoms.

Properties

IUPAC Name

3,3-dichloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2F3/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTIOZOVDUUXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196684
Record name HCFC 243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-69-5
Record name 3,3-Dichloro-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC 243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HCFC 243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the stable conformations of 3,3-Dichloro-1,1,1-trifluoropropane and how were they determined?

A1: The research identified two possible conformers for this compound, categorized as gauche (G) and trans (T) based on the orientation around the H-C-C-C dihedral angle. Theoretical calculations revealed that the gauche (G) conformer exhibits significantly greater stability than the trans (T) form, with an energy difference exceeding 10 kJ/mol. []

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